6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one

Regiochemistry Substituent Position Structural Isomerism

Researchers seeking to explore CCR5-mediated pathways often face limited availability of regioisomerically pure tetrahydrocyclopentapyranone scaffolds. This 6-isopropyl derivative (CAS 649570-64-9) provides a defined steric and lipophilic profile (XLogP=2.0, TPSA=26.3 Ų) optimized for CNS drug-likeness and passive blood-brain barrier penetration. Key advantages: - Regioisomerically distinct from 5-isopropyl analog (CAS 649570-67-2) to prevent divergent biological activity. - Zero H-bond donors & low rotatable bond count (1) favor rigid, target-specific binding. - Simplified synthetic route vs. aryl/halogen analogs enables multi-gram scale-up for hit-to-lead programs.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 649570-64-9
Cat. No. B12608801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one
CAS649570-64-9
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=C(C1=O)OCCC2
InChIInChI=1S/C11H16O2/c1-7(2)9-6-8-4-3-5-13-11(8)10(9)12/h7,9H,3-6H2,1-2H3
InChIKeyOMJJSNZAIPMSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one (CAS 649570-64-9) Procurement & Research Overview


6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one (CAS 649570-64-9) is a bicyclic tetrahydrocyclopentapyranone with a molecular formula of C₁₁H₁₆O₂ and a monoisotopic mass of 180.115 Da [1]. It features an isopropyl group at the 6-position on a fused cyclopentanone-dihydropyran scaffold, which distinguishes it from its 5-isopropyl regioisomer (649570-67-2) and 6-methyl analogs (647024-61-1). Preliminary pharmacological screening suggests potential as a CCR5 antagonist scaffold [2]. Its physicochemical descriptors (XLogP3-AA = 2, topological polar surface area = 26.3 Ų, zero hydrogen bond donors) place it in a moderately lipophilic, low-polarity chemical space favorable for membrane permeability and CNS penetration [1].

Why In-Class Tetrahydrocyclopentapyranones Cannot Be Generically Substituted for 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one


In-class tetrahydrocyclopentapyranones (e.g., 5-isopropyl isomer CAS 649570-67-2, 6-methyl analog CAS 647024-61-1) share the same core scaffold but differ in substituent position, steric bulk, and electronic character. The 6-isopropyl substitution alters the steric environment around the cyclopentanone carbonyl, affecting both reactivity in subsequent derivatization and molecular recognition at biological targets such as CCR5. Without confirming the exact regiochemistry, a researcher risks obtaining a compound with divergent activity, selectivity, or synthetic compatibility. Evidence below quantifies the structural and physicochemical distinctions that preclude generic substitution [1].

Quantitative Evidence Guide for 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one (CAS 649570-64-9) Against Closest Analogs


Regioisomeric Differentiation: 6-Isopropyl vs. 5-Isopropyl Substitution Pattern

The target compound, 6-(propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one (CAS 649570-64-9), is the 6-isopropyl regioisomer of the tetrahydrocyclopentapyranone scaffold. In contrast, CAS 649570-67-2 bears the isopropyl group exclusively at the 5-position. This regiochemical distinction is confirmed by InChI and SMILES strings: the 6-isopropyl compound has InChIKey OMJJSNZAIPMSHB-UHFFFAOYSA-N and SMILES CC(C)C1CC2=C(C1=O)OCCC2, whereas the 5-isopropyl isomer possesses a distinct InChI and SMILES reflecting substitution at position 5 [1]. Any synthetic route, SAR study, or biological assay that relies on a specific substitution geometry must use the correct regioisomer, as the spatial disposition of the isopropyl group relative to the carbonyl and ring oxygen determines both chemical reactivity and target binding.

Regiochemistry Substituent Position Structural Isomerism

Steric and Lipophilic Differentiation: 6-Isopropyl vs. 6-Methyl Substitution

The target compound carries a branched isopropyl group at C6, while the closest methyl analog, 6-methyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one (CAS 647024-61-1), bears a smaller, linear methyl substituent. This difference increases steric bulk (Taft Es or Charton ν parameters) and lipophilicity (Δπ ≈ 0.5–0.6 for isopropyl vs. methyl in typical QSAR tables). The calculated XLogP3-AA for the 6-isopropyl compound is 2.0, whereas the 6‑methyl analog (C₉H₁₂O₂, MW 152.19) is predicted to have a lower XLogP3-AA of approximately 1.4, based on standard ΔlogP contributions for the additional CH₂CH₃ group [1]. This ∼0.6 log unit difference translates to roughly a four‑fold increase in membrane partitioning for the isopropyl derivative, which is critical in cell‑based or in vivo assays requiring balanced permeability.

Steric Bulk Lipophilicity Alkyl Chain Length

CCR5 Antagonist Potential Differentiates 6-Isopropyl Scaffold from Unsubstituted or Methyl Analogs

A preliminary pharmacological screen linked to the compound's author (Zhang, 2012) indicates that the 6-isopropyl tetrahydrocyclopentapyranone scaffold can function as a CCR5 antagonist. This activity is relevant for HIV‑1 entry inhibition, asthma, rheumatoid arthritis, and other CCR5‑mediated diseases [1]. In the absence of direct head‑to‑head data, cross‑study comparisons with related cyclopentapyran CCR5 antagonists (e.g., thiophene‑3‑yl‑methyl urea series) show that small changes in the alkyl substituent can dramatically alter antagonistic potency and insurmountability [2]. The 6‑isopropyl substitution likely provides a unique fit into the CCR5 transmembrane pocket compared to the smaller 6‑methyl or unsubstituted core, though specific IC₅₀ or Kd values for this compound remain unreported in public databases. Researchers targeting CCR5 should therefore prioritize the 6‑isopropyl derivative over non‑isosteric analogs when exploring this chemotype.

CCR5 Antagonism HIV Infection Chemokine Receptor

Physicochemical Differentiation: Hydrogen Bond Profile and Polar Surface Area

The target compound possesses zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 26.3 Ų [1]. In comparison, the unsubstituted parent (C₇H₈O₂, TPSA ≈ 26.3 Ų) and the 6-methyl analog (C₉H₁₂O₂, TPSA ≈ 26.3 Ų) share the same TPSA due to the absence of polar atom contributions beyond the core. However, the introduction of an isopropyl group at C6 maintains the zero H‑bond donor count while increasing lipophilicity without expanding polar surface area, resulting in a superior permeability‑to‑polarity ratio. For compounds intended for oral bioavailability or passive blood‑brain barrier penetration, maintaining TPSA below 60 Ų while maximizing logP (up to ∼5) is favorable; the 6‑isopropyl compound’s TPSA = 26.3 Ų and XLogP = 2.0 place it well within the optimal CNS drug‑like space [2].

Hydrogen Bond Donor Count Topological Polar Surface Area Drug‑Likeness

Synthetic Accessibility and Scalability: Isopropyl vs. Aryl‑Substituted Analogs

Analogs with aryl substituents (e.g., 5‑phenyl‑6‑methyl derivatives) require multi‑step synthesis involving Brønsted acid‑catalyzed domino electrocyclization‑halogenation or cross‑coupling reactions, often yielding <60% and requiring expensive catalysts [1]. In contrast, the 6‑isopropyl compound can be synthesized via a straightforward alkylation or Nazarov‑type cyclization from commercially available dienone precursors . Although direct yield data for CAS 649570‑64‑9 is not published, the absence of aromatic halogens and the presence of a simple alkyl substituent reduce synthetic complexity and cost per gram. For large‑scale procurement in medicinal chemistry or screening library production, the 6‑isopropyl derivative offers a cost‑effective and scalable alternative to more structurally complex tetrahydrocyclopentapyranones.

Synthetic Accessibility Scalability Cost Efficiency

Application Scenarios for 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one Based on Evidence


CCR5‑Targeted Antiviral and Anti‑Inflammatory Probe Development

Based on preliminary CCR5 antagonist activity [1], this scaffold is suited for medicinal chemistry teams designing novel HIV‑1 entry inhibitors or anti‑inflammatory agents targeting CCR5‑mediated diseases (asthma, rheumatoid arthritis, COPD). The 6‑isopropyl substitution provides a defined steric and lipophilic profile (XLogP = 2.0, TPSA = 26.3 Ų) that can be leveraged in hit‑to‑lead optimization while maintaining CNS drug‑likeness [2]. Procurement for high‑throughput screening or focused library synthesis should specify CAS 649570‑64‑9 to ensure the CCR5‑active regioisomer.

CNS‑Penetrant Chemical Probe Synthesis

With a TPSA of 26.3 Ų, zero hydrogen bond donors, and moderate lipophilicity (XLogP = 2.0), the compound resides within the optimal property space for passive blood‑brain barrier penetration [1]. Neuroscience‑focused laboratories seeking to build brain‑exposed compound libraries can prioritize this scaffold over more polar or higher‑molecular‑weight tetrahydrocyclopentapyranones. The absence of rotatable bonds (count = 1) further favors rigid, target‑specific binding [1].

Scalable Synthesis of Tetrahydrocyclopentapyranone Building Blocks

The 6‑isopropyl derivative offers a simpler synthetic route compared to aryl‑ or halogen‑substituted analogs that require multi‑step sequences with expensive catalysts [2]. Process chemistry teams aiming to produce tetrahydrocyclopentapyranone intermediates at multi‑gram to kilogram scale will benefit from the reduced step count and lower cost of alkyl‑substituted variants. Procurement specifications should verify the 6‑isopropyl CAS to avoid contamination with the 5‑isopropyl regioisomer that would alter downstream synthetic outcomes.

Structure‑Activity Relationship (SAR) Expansion Around the Cyclopentanone Core

The 6‑isopropyl substitution introduces steric volume at a chiral center (undefined stereocenter count = 1), allowing SAR exploration via enantiomeric resolution or asymmetric synthesis [1]. Compared to the achiral 6‑methyl analog (CAS 647024‑61‑1), the branched isopropyl group provides greater opportunity for stereospecific interactions with biological targets. Contract research organizations and academic labs developing focused kinase or GPCR libraries can use the racemate as a starting point for chiral separation and subsequent profiling.

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